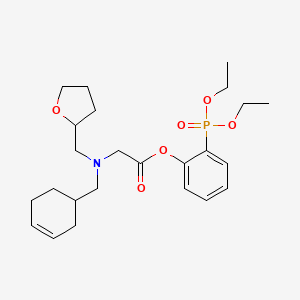![molecular formula C14H30N2+2 B11525590 1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium](/img/structure/B11525590.png)
1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium is a quaternary ammonium compound that features two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium typically involves the quaternization of a piperidine derivative. One common method is the reaction of 1-methylpiperidine with an alkylating agent such as methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quaternary ammonium center, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: The major products are typically oxidized derivatives of the piperidine rings.
Reduction: Reduced forms of the compound, often leading to secondary or tertiary amines.
Substitution: Substituted piperidine derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium has several applications in scientific research:
Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with cell membranes and enhance the permeability of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium involves its interaction with biological membranes and molecular targets such as ion channels and receptors. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and cell membranes, potentially altering their function and permeability .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: Similar structure but with different substitution patterns on the piperidine rings.
1-Methyl-2-piperidinone: A related compound with a ketone functional group instead of the quaternary ammonium center.
1-Methyl-1-[6-(1-methylpiperidin-1-ium-1-yl)hexyl]piperidin-1-ium: Another quaternary ammonium compound with a longer alkyl chain.
Uniqueness
1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium is unique due to its dual piperidine structure and quaternary ammonium center, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological membranes makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H30N2+2 |
|---|---|
Molecular Weight |
226.40 g/mol |
IUPAC Name |
1-methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium |
InChI |
InChI=1S/C14H30N2/c1-15(9-5-3-6-10-15)13-14-16(2)11-7-4-8-12-16/h3-14H2,1-2H3/q+2 |
InChI Key |
AIWZCTOUXBMFJL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CC[N+]2(CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11525512.png)
![2-[(2Z)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11525519.png)
![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate](/img/structure/B11525523.png)
![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11525524.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11525525.png)
![3',5'-di-tert-butyl-6-nitro-2-phenyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one](/img/structure/B11525535.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}acetohydrazide](/img/structure/B11525537.png)
![2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol](/img/structure/B11525551.png)
![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11525555.png)

![3-[4-(2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11525565.png)
![2,6-Di-tert-butyl-4-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}phenol](/img/structure/B11525572.png)
![1-benzofuran-2-yl({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B11525574.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11525577.png)
